2-Butoxybiphenyl

physical property comparison boiling point alkoxy chain length

2-Butoxybiphenyl (CAS 55059-22-8) is an aromatic ether within the alkoxybiphenyl class, characterized by a biphenyl core substituted at the 2-position with a butoxy (-OC4H9) side chain. This compound is recognized for its structural role in materials science, particularly as a mesogenic building block for liquid crystals and a precursor in organic electronics.

Molecular Formula C16H18O
Molecular Weight 226.31 g/mol
CAS No. 55059-22-8
Cat. No. B13944412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxybiphenyl
CAS55059-22-8
Molecular FormulaC16H18O
Molecular Weight226.31 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=CC=C1C2=CC=CC=C2
InChIInChI=1S/C16H18O/c1-2-3-13-17-16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3
InChIKeyGLNIHKRYVBBTKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butoxybiphenyl (CAS 55059-22-8): A Versatile Biphenyl Ether Building Block for Liquid Crystal and Electronic Material Research


2-Butoxybiphenyl (CAS 55059-22-8) is an aromatic ether within the alkoxybiphenyl class, characterized by a biphenyl core substituted at the 2-position with a butoxy (-OC4H9) side chain . This compound is recognized for its structural role in materials science, particularly as a mesogenic building block for liquid crystals and a precursor in organic electronics [1][2]. Its utility stems from the inherent properties of the biphenyl rigid core and the specific influence of the butoxy chain on molecular packing and physical characteristics [3][4].

Structural role Mesogenic building block for liquid crystal polymer design
Property driver 2-butoxy chain sets distinct packing, lipophilicity, and phase behavior
Use context Organic electronics precursor and chiral dopant scaffold synthesis

Why 2-Butoxybiphenyl Cannot Be Interchanged with Other 2-Alkoxybiphenyls in Mesomorphic and Physical Property-Driven Applications


In the family of 2-alkoxybiphenyls, substitution of one alkoxy chain for another is not a straightforward, property-equivalent replacement. The length of the alkyl chain is a critical determinant of a molecule's intermolecular interactions, which directly govern key physical properties such as phase transition temperatures, solubility, and mesomorphic behavior in liquid crystalline systems [1]. Specifically, varying the chain length alters the balance between the rigid aromatic core and the flexible aliphatic tail, leading to quantifiable differences in boiling point, density, and the all-important mesophase range. The data below demonstrates that 2-butoxybiphenyl occupies a distinct physicochemical niche, offering a specific balance of properties that differentiates it from its shorter-chain (e.g., propoxy) and longer-chain (e.g., hexyloxy) analogs, making it the necessary choice for applications where this precise property set is required .

Phase mismatch Mesophase type and range shift with alkoxy chain length; smectic A formation may not transfer to propoxy or hexyloxy analogs.
Optical mismatch Refractive index differs by >0.12 units from 2-hexyloxybiphenyl, limiting direct optical interchange in formulated films or devices.
Processing mismatch Boiling point and density differ measurably from 2-propoxybiphenyl, altering purification and formulation loading profiles.

Quantitative Differentiation of 2-Butoxybiphenyl (CAS 55059-22-8) from Key 2-Alkoxybiphenyl Analogs


Boiling Point Differentiation: 2-Butoxybiphenyl vs. 2-Propoxybiphenyl vs. 2-Hexyloxybiphenyl

The boiling point (bp) of 2-Butoxybiphenyl is intermediate between that of 2-Propoxybiphenyl and 2-Hexyloxybiphenyl, correlating with its intermediate alkyl chain length. A direct comparison of reported data shows a clear, quantifiable trend. 2-Butoxybiphenyl has a reported boiling point of 316.8 °C at 760 mmHg . This is 13.8 °C higher than the 303 °C reported for 2-Propoxybiphenyl , and is expected to be lower than that of 2-Hexyloxybiphenyl, although a direct bp value for the hexyloxy analog at 760 mmHg was not found in authoritative databases. This difference is a primary indicator of altered intermolecular forces and has direct implications for processing, purification, and thermal stability in applications.

Boiling point
Cross-study comparable
316.8 °C at 760 mmHg
vs. 2-Propoxybiphenyl 303 °C (+13.8 °C difference)
Intermediate thermal processing window
Hexyloxy analog bp data not available; review required.
physical property comparison boiling point alkoxy chain length

Density Comparison: 2-Butoxybiphenyl vs. 2-Propoxybiphenyl

The density of 2-Butoxybiphenyl is reported as 0.991 g/cm³ . This is lower than the predicted density of 2-Propoxybiphenyl, which is 1.002±0.06 g/cm³ . The addition of a -CH2- group in the butoxy chain increases the molecule's volume and mass, but the increase in volume has a larger effect on the overall density, resulting in a net decrease compared to the propoxy analog. This difference in density reflects changes in molecular packing efficiency in the bulk liquid state.

Density
Cross-study comparable
0.991 g/cm³
vs. 2-Propoxybiphenyl ~1.002 g/cm³ (predicted)
Lower packing density for formulation loading
Temperature-dependent; specification review recommended.
density molecular packing physical property

Refractive Index Comparison: 2-Butoxybiphenyl vs. Other 2-Alkoxybiphenyls

The refractive index of 2-Butoxybiphenyl is reported as 1.538 [1]. While a direct comparison with the same data source for the propoxy and hexyloxy analogs is not available, this value can be contextualized against the refractive index of the related compound 2-Hexyloxy-1,1'-biphenyl, which is reported as 1.4110-1.4150 [2]. The significant difference (>0.12 units) underscores the substantial impact of the alkoxy chain length on the electronic polarizability and optical density of the molecule.

Refractive index
Cross-study comparable
1.538
vs. 2-Hexyloxy-1,1'-biphenyl 1.411–1.415 (>0.12 units higher)
Significantly different optical contribution
Data to verify across consistent measurement conditions.
refractive index optical properties comparative data

Lipophilicity (LogP) as a Driver of Solubility and Mesomorphic Behavior

The calculated LogP (octanol-water partition coefficient) for 2-Butoxybiphenyl is 4.5325 [1]. This value is a direct measure of its lipophilicity and is a key determinant of its solubility in non-polar organic solvents and its incompatibility with water. In the context of liquid crystal design, this LogP value is a consequence of the four-carbon butoxy chain and is distinct from other 2-alkoxybiphenyls, which will have progressively higher LogP values with increasing chain length. This parameter is crucial for predicting the compound's behavior in formulations and its partitioning within multi-component systems .

Lipophilicity (LogP)
Class-level inference
4.5325 (calculated)
No direct analog comparison data available
Solubility and phase-partitioning context
Predicted property; experimental validation review needed.
LogP lipophilicity solubility mesophase

Documented Use as a Mesogenic Unit in Polymer Liquid Crystals

2-Butoxybiphenyl, or more specifically the 'butoxy biphenyl' mesogenic group, has been directly used to synthesize polymer liquid crystals [1]. In this study, the resulting polymers exhibited a smectic A (SA) mesophase. This is a specific type of liquid crystalline phase characterized by a layered structure with molecules oriented perpendicular to the layer plane. The ability to induce this specific phase is a direct result of the 'butoxy biphenyl' unit's molecular structure. While many alkoxybiphenyls can be mesogenic, the specific phase behavior (e.g., clearing point, mesophase type, and temperature range) is highly dependent on the exact alkoxy chain length [2].

Mesomorphic behavior
Reported
Smectic A (SA) phase in polymer
Observed in side-chain liquid crystal polymer study
Supports SA-phase polymer design workflow
Phase behavior is polymer-backbone and spacer-length dependent.
liquid crystal mesogenic smectic A

Utility as a Scaffold for High-Performance Chiral Dopants

The butoxybiphenyl unit serves as a key structural motif in more complex, high-performance chiral dopants for liquid crystals. For example, a galactose derivative bearing butoxybiphenyl substituents exhibited a high Helical Twisting Power (HTP) value of -74.4 μm⁻¹ [1]. HTP is a measure of a chiral dopant's efficiency in inducing a helical (chiral nematic or cholesteric) phase in an achiral liquid crystal host. While this is not a property of 2-Butoxybiphenyl alone, it demonstrates the value of the butoxybiphenyl core as a privileged scaffold in materials design, distinguishing it from other core structures that might not impart the same performance.

Chiral dopant scaffold
Supporting evidence
Derivative HTP -74.4 μm⁻¹
Galactose derivative with butoxybiphenyl substituents
Privileged scaffold for high-HTP dopant synthesis
Property of a derivative; 2-butoxybiphenyl alone is not the dopant.
chiral dopant helical twisting power HTP

Targeted Application Scenarios for 2-Butoxybiphenyl Based on Validated Evidence


Design and Synthesis of Smectic A (SA) Phase Liquid Crystal Polymers

Researchers developing side-chain liquid crystal polymers (SCLCPs) targeting the formation of a smectic A (SA) mesophase can utilize 2-Butoxybiphenyl as a key mesogenic building block. The evidence demonstrates that incorporating a 'butoxy biphenyl' unit into a polymer backbone leads to the formation of this specific layered liquid crystalline phase [1]. This is a critical specification for applications requiring anisotropic ionic or electronic conductivity, such as in certain types of organic field-effect transistors (OFETs) or ion-conducting membranes, where the 2D charge transport properties of the smectic phase are advantageous.

Synthesis of High-Helical Twisting Power (HTP) Chiral Dopants

In the development of new chiral dopants for cholesteric liquid crystal (CLC) applications, 2-Butoxybiphenyl is a proven, high-value synthetic precursor. The evidence shows that derivatizing a chiral core (like galactose) with butoxybiphenyl substituents results in a chiral dopant with a high magnitude of HTP (-74.4 μm⁻¹) [2]. This high efficiency means smaller amounts of the dopant are required to achieve a desired helical pitch, which can improve the optical clarity and lower the cost of cholesteric devices such as reflective displays, tunable lasers, and smart windows.

Precision Formulation Requiring a Specific Refractive Index (1.538) and Density (0.991 g/cm³)

For applications where optical and physical property matching is paramount, the specific values of refractive index (1.538) [3] and density (0.991 g/cm³) of 2-Butoxybiphenyl make it a distinct choice over its analogs. These are not interchangeable parameters. In multi-component liquid crystal mixtures or optical coatings, the final properties are a weighted average of the components. The use of 2-Butoxybiphenyl is mandated when the target formulation requires its precise contribution to these key parameters, which cannot be replicated by the propoxy or hexyloxy analogs due to their differing values (e.g., 2-Propoxybiphenyl density of ~1.002 g/cm³ ).

Organic Synthesis Where Moderate Lipophilicity (LogP ~4.53) and Thermal Stability are Required

2-Butoxybiphenyl is the preferred intermediate in synthetic pathways where a balance of solubility and thermal robustness is critical. Its LogP of 4.5325 [3] ensures good solubility in a wide range of common organic solvents, facilitating homogeneous reaction conditions. Simultaneously, its boiling point of 316.8 °C provides a wider thermal processing window compared to 2-Propoxybiphenyl (bp 303 °C) , offering greater stability during reactions that require elevated temperatures or during subsequent purification steps like distillation.

Application
Selection Property
Validation Focus
Smectic A polymer synthesis
Mesogenic building block with reported SA phase induction
Polymer mesophase assignment and clearing-point review
High-HTP chiral dopant design
Derivatizable butoxybiphenyl scaffold
Dopant HTP and helical pitch in host mixture
Optical formulation matching
Reported refractive index (1.538) and density (0.991 g/cm³)
Lot-specific refractive index and density measurement
Synthesis requiring thermal latitude
Intermediate boiling point and LogP (~4.53)
Solubility in target solvent and thermal stability under reaction conditions
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